

# In-Depth Technical Guide: $^{13}\text{C}$ NMR Spectral Data of Allyl Ethyl Ether

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## Compound of Interest

Compound Name: *Allyl ethyl ether*

Cat. No.: *B1329561*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **allyl ethyl ether**. The information enclosed is intended to support research, analytical, and quality control activities where the identification and characterization of this compound are crucial. This document presents quantitative spectral data, a detailed experimental protocol, and a structural visualization to aid in data interpretation.

## Executive Summary

**Allyl ethyl ether** is a common organic compound with applications in various chemical syntheses. Its structural elucidation is fundamental for its use in research and development.  $^{13}\text{C}$  NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of organic molecules. This guide presents the complete  $^{13}\text{C}$  NMR spectral data for **allyl ethyl ether**, including chemical shift assignments for each carbon atom, to serve as a reliable reference for scientists.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum of **allyl ethyl ether** ( $\text{C}_5\text{H}_{10}\text{O}$ ) exhibits five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

**Table 1: <sup>13</sup>C NMR Chemical Shift Data for Allyl Ethyl Ether**

Carbon Atom	Chemical Structure	Chemical Shift (δ) in ppm
C1	CH <sub>3</sub> -CH <sub>2</sub> -O-CH <sub>2</sub> -CH=CH <sub>2</sub>	15.18
C2	CH <sub>3</sub> -CH <sub>2</sub> -O-CH <sub>2</sub> -CH=CH <sub>2</sub>	65.55
C3	CH <sub>3</sub> -CH <sub>2</sub> -O-CH <sub>2</sub> -CH=CH <sub>2</sub>	71.58
C4	CH <sub>3</sub> -CH <sub>2</sub> -O-CH <sub>2</sub> -CH=CH <sub>2</sub>	116.81
C5	CH <sub>3</sub> -CH <sub>2</sub> -O-CH <sub>2</sub> -CH=CH <sub>2</sub>	135.09

Solvent: Chloroform-d (CDCl<sub>3</sub>)

## Experimental Protocol

The <sup>13</sup>C NMR spectral data presented in this guide were obtained using a standard high-resolution NMR spectroscopy protocol.

Instrumentation:

- Spectrometer: JEOL JNM-ECA-500 NMR Spectrometer
- Frequency: 125.7 MHz for <sup>13</sup>C nucleus

Sample Preparation:

- A dilute solution of **allyl ethyl ether** was prepared in deuterated chloroform (CDCl<sub>3</sub>). CDCl<sub>3</sub> serves as both the solvent and the internal lock signal for the spectrometer. A small amount of tetramethylsilane (TMS) was added as an internal chemical shift reference (δ = 0.00 ppm).

Data Acquisition:

- The spectrum was acquired at room temperature.
- A standard pulse program for proton-decoupled <sup>13</sup>C NMR was utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom.

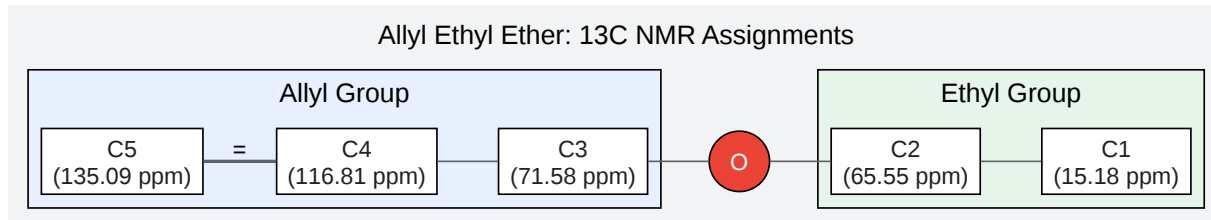
- A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio.

#### Data Processing:

- The raw data (Free Induction Decay, FID) was processed using a Fourier transform.
- Phase correction and baseline correction were applied to the transformed spectrum to ensure accurate peak integration and chemical shift determination.
- The chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Visualization of Allyl Ethyl Ether Structure and <sup>13</sup>C NMR Signal Assignment

The following diagram illustrates the molecular structure of **allyl ethyl ether** and the corresponding assignment of the <sup>13</sup>C NMR chemical shifts to each carbon atom.



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Caption: Molecular structure of **allyl ethyl ether** with <sup>13</sup>C NMR chemical shift assignments.

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